2-Methyl-4-nitroisoquinolin-1(2H)-one
Overview
Description
2-Methyl-4-nitroisoquinolin-1(2H)-one, also known as MNIQ, is a synthetic compound with a broad range of uses in the scientific research and development of new medicines. It is a heterocyclic ring system containing a nitrogen and an oxygen atom, and is a derivative of isoquinoline. MNIQ has been used in a wide variety of research applications, including drug discovery, drug development, and medicinal chemistry. It is also used in the synthesis of other compounds, such as natural products and pharmaceuticals.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Methyl-4-nitroisoquinolin-1(2H)-one and its derivatives have been explored in the field of synthesis and medicinal chemistry. Studies have demonstrated their use in the synthesis of PARP-1 inhibitors, which are significant in cancer research. For instance, Dhami et al. (2009) described the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitor 5-AIQ, through Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides (Dhami et al., 2009). Similarly, Sunderland et al. (2011) focused on the synthesis of 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones, identifying potent and selective inhibitors of PARP-2 (Sunderland et al., 2011).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, these compounds have been used as intermediates for various chemical reactions. Achmatowicz et al. (2008) developed an efficient approach to synthesize 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline using vicarious nucleophilic substitution, highlighting its applicability in synthesizing aromatic and heteroaromatic nitro compounds (Achmatowicz et al., 2008).
Molecular Structure Studies
These compounds have also been investigated for their structural properties. For example, Bohórquez et al. (2013) synthesized and characterized the crystal structure of two nitro regioisomers of cis-4(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, contributing to the understanding of the molecular structure of such compounds (Bohórquez et al., 2013).
Biochemical Research
In biochemical research, Zhu et al. (2001) explored the oxidation mechanism of NAD(P)H model 1-aryl-1,4-dihydronicotinamides by cations 2-methyl-5-nitroisoquinolium, providing insights into biochemical processes involving these compounds (Zhu et al., 2001).
properties
IUPAC Name |
2-methyl-4-nitroisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)7-4-2-3-5-8(7)10(11)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPUBRGQYMEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309872 | |
Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitroisoquinolin-1(2H)-one | |
CAS RN |
33930-79-9 | |
Record name | 33930-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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